6-Bromo-2,3-dihydroxybenzaldehyde

Description

BenchChem offers high-quality 6-Bromo-2,3-dihydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dihydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5BrO3 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

6-bromo-2,3-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-3,10-11H |

InChI Key |

PCSTWUHSLBALGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)C=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

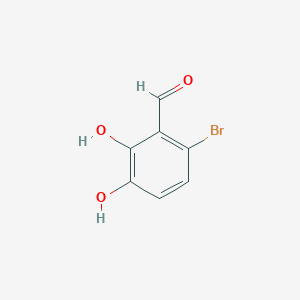

6-Bromo-2,3-dihydroxybenzaldehyde chemical structure and properties

An In-Depth Technical Guide to 6-Bromo-2,3-dihydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,3-dihydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. While direct research on this specific isomer is emerging, its structural motifs are present in a variety of biologically active molecules. This document consolidates its known physicochemical properties, spectroscopic characteristics, and plausible synthetic routes. By examining the reactivity of its functional groups and drawing insights from closely related isomers, this guide serves as an authoritative resource for researchers and drug development professionals seeking to explore its potential as a versatile chemical intermediate and a scaffold for novel therapeutics.

Molecular Identity and Physicochemical Properties

6-Bromo-2,3-dihydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a bromine atom, two adjacent hydroxyl groups, and an aldehyde functional group. The specific arrangement of these substituents dictates its electronic properties and chemical reactivity.

The chemical structure of 6-Bromo-2,3-dihydroxybenzaldehyde is visualized below.

Caption: Chemical structure of 6-Bromo-2,3-dihydroxybenzaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 83983-71-5 | [1][2] |

| Molecular Formula | C₇H₅BrO₃ | [1][3] |

| Molecular Weight | 217.02 g/mol | [1] |

| Physical Form | Powder or crystals | [1] |

| Purity | ≥95% | [1] |

| InChI Key | PCSTWUHSLBALGP-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C(=C1O)O)C=O)Br | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Spectroscopic Profile

While a comprehensive, published spectroscopic dataset for 6-Bromo-2,3-dihydroxybenzaldehyde is not widely available, its structural features allow for a reliable prediction of its spectral characteristics based on data from analogous compounds.

-

¹H NMR: The spectrum is expected to show two aromatic protons as doublets in the 6.5-7.5 ppm region. A singlet for the aldehydic proton should appear downfield, typically between 9.5 and 10.5 ppm. The two hydroxyl protons will present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehydic carbonyl carbon is expected in the 190-195 ppm range. The four aromatic carbons attached to oxygen, bromine, and the aldehyde group will appear between 110 and 160 ppm, while the two aromatic C-H carbons will be in the 115-130 ppm range. Data for the related 6-Bromo-2-hydroxy-3-methoxybenzaldehyde can provide a reference for peak assignments[4].

-

Infrared (IR) Spectroscopy: Key vibrational bands can be predicted by examining the parent compound, 2,3-dihydroxybenzaldehyde[5]. Expected peaks include a broad O-H stretching band (3200-3500 cm⁻¹), a sharp C=O stretch for the aldehyde (1650-1680 cm⁻¹), C=C stretching bands for the aromatic ring (1550-1600 cm⁻¹), and a C-Br stretching frequency in the fingerprint region (500-650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

Synthetic Approach

A general and plausible route to 6-Bromo-2,3-dihydroxybenzaldehyde involves the electrophilic aromatic substitution of 2,3-dihydroxybenzaldehyde. The two hydroxyl groups are strong activating, ortho, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The position-6 is ortho to the hydroxyl group at C2 and para to the hydroxyl group at C3, making it a highly favorable site for bromination.

Caption: General workflow for the synthesis of 6-Bromo-2,3-dihydroxybenzaldehyde.

Experimental Protocol: Bromination of 2,3-Dihydroxybenzaldehyde (Proposed)

This protocol is a generalized procedure based on standard organic chemistry methods for electrophilic bromination of activated phenols. Researchers should optimize conditions as necessary.[6][7]

-

Dissolution: Dissolve one equivalent of 2,3-dihydroxybenzaldehyde in a suitable inert solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity.

-

Reagent Addition: Slowly add a solution of one equivalent of a brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in the same solvent) dropwise to the stirred mixture. The reaction should be protected from light.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of 6-Bromo-2,3-dihydroxybenzaldehyde is governed by the interplay of its three functional groups[8].

-

Aldehyde Group: The electrophilic carbonyl carbon is susceptible to nucleophilic addition. It readily reacts with primary amines to form Schiff bases, with stabilized ylides in Wittig-type reactions to form stilbene derivatives, and with acetophenones in Claisen-Schmidt condensations to yield chalcones[9]. These reactions make it a valuable precursor for a diverse range of complex molecules.

-

Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated to form ethers or acylated to form esters. Their acidity also allows them to participate in base-catalyzed reactions. The presence of two adjacent hydroxyl groups (a catechol moiety) makes the molecule a potential ligand for metal chelation.

-

Aromatic Ring: The electron-donating hydroxyl groups strongly activate the ring, while the bromine and aldehyde groups are deactivating. This electronic balance influences its susceptibility to further electrophilic substitution.

Applications in Research and Drug Development

While specific biological studies on 6-Bromo-2,3-dihydroxybenzaldehyde are limited, extensive research on its isomers, particularly 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provides a compelling rationale for its investigation as a pharmacologically active compound. Dihydroxybenzaldehyde isomers, as a class, are known to possess diverse biological activities, including antimicrobial and anticancer properties[10].

Inferred Potential from Isomer Research: The Case of BDB

3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a natural bromophenol isolated from marine red algae that has demonstrated significant therapeutic potential[11][12]. Its activities offer a predictive framework for the potential applications of its 6-bromo isomer.

-

Anti-inflammatory and Antioxidant Activity: BDB has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like IL-6 by inhibiting key signaling pathways, including NF-κB and STAT1 phosphorylation in macrophages[11]. Furthermore, BDB protects against oxidative stress by activating the Akt-PGC1α-Sirt3 pathway, enhancing the activity of mitochondrial antioxidant enzymes[12].

-

Cellular Protection: Studies have shown that BDB protects human keratinocytes from damage induced by environmental stressors like ultraviolet radiation and particulate matter (PM2.5)[13]. It mitigates oxidative stress, DNA damage, cell cycle arrest, and apoptosis, highlighting its potential in dermatological and environmental health applications[13][14][15].

Given the structural similarity, it is highly plausible that 6-Bromo-2,3-dihydroxybenzaldehyde could exhibit a similar profile of antioxidant and anti-inflammatory activities, making it a prime candidate for screening in models of inflammatory diseases, neurodegeneration, and skin disorders.

Utility as a Synthetic Building Block

Beyond its intrinsic bioactivity, the compound is a valuable precursor in medicinal chemistry. Its ability to form stilbenes, chalcones, and Schiff bases allows for the creation of compound libraries for high-throughput screening, targeting a wide range of diseases from cancer to infectious agents[9].

Safety and Handling

As a substituted benzaldehyde, 6-Bromo-2,3-dihydroxybenzaldehyde should be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation and may be harmful if swallowed[16][17]. It is noted to be air-sensitive, requiring proper storage[16].

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood[17][18].

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[1][17].

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists[17][18].

Conclusion

6-Bromo-2,3-dihydroxybenzaldehyde is a chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and predictable reactivity make it a versatile tool for synthetic chemists. While direct biological data remains scarce, compelling evidence from its isomers strongly suggests that it could possess valuable antioxidant and anti-inflammatory properties. This guide provides the foundational knowledge for researchers and drug development scientists to confidently handle, synthesize, and ultimately explore the full therapeutic and synthetic potential of this promising molecule.

References

-

6-bromo-2,3-dihydroxybenzaldehyde (C7H5BrO3) . PubChemLite. [Link]

-

Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate . National Center for Biotechnology Information (PMC). [Link]

-

6-bromo-2,3-dihydroxybenzoic acid - C7H5BrO4, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro . National Center for Biotechnology Information (PMC). [Link]

-

3-Bromo-2-hydroxybenzaldehyde . PubChem. [Link]

- Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.

-

Supporting Information - General procedure for the synthesis of 2a-k . The Royal Society of Chemistry. [Link]

-

UV-Visible, IR, and 1H NMR spectral data of compounds . ResearchGate. [Link]

-

3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway . Frontiers in Pharmacology. [Link]

-

Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes . Semantic Scholar. [Link]

-

Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM 2.5 -induced cell cycle arrest and autophagy in keratinocytes . KoreaScience. [Link]

-

2,3-Dihydroxybenzaldehyde IR Spectrum . NIST WebBook. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . SpringerLink. [Link]

-

Preparation of 2,6-dialkoxybenzaldehydes . Semantic Scholar. [Link]

-

2,3-Dihydroxybenzaldehyde Phase change data . NIST WebBook. [Link]

-

ortho-Formylation of phenols . Organic Syntheses Procedure. [Link]

-

Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling . MDPI. [Link]

-

(PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . ResearchGate. [Link]

-

3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages . MDPI. [Link]

Sources

- 1. 6-Bromo-2,3-dihydroxybenzaldehyde | 83983-71-5 [sigmaaldrich.com]

- 2. 6-BROMO-2,3-DIHYDROXYBENZALDEHYDE | 83983-71-5 [chemicalbook.com]

- 3. PubChemLite - 6-bromo-2,3-dihydroxybenzaldehyde (C7H5BrO3) [pubchemlite.lcsb.uni.lu]

- 4. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR [m.chemicalbook.com]

- 5. 2,3-Dihydroxybenzaldehyde [webbook.nist.gov]

- 6. US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 13. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. koreascience.kr [koreascience.kr]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile and Solvent Selection for 6-Bromo-2,3-dihydroxybenzaldehyde

[1]

Executive Summary

6-Bromo-2,3-dihydroxybenzaldehyde is a critical intermediate in the synthesis of Schiff bases, pharmaceutical scaffolds, and functionalized catechols.[1][2] Its solubility behavior is governed by a "push-pull" competition between the hydrophilic catechol moiety (2,3-dihydroxy) and the lipophilic brominated aromatic core.[1][2]

This guide provides a definitive solubility landscape, moving beyond basic "soluble/insoluble" binaries to offer thermodynamic insights and actionable protocols for recrystallization and reaction solvent selection.[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its molecular architecture.[1][2]

| Property | Value (Approx/Calc) | Solubility Implication |

| Molecular Weight | 217.02 g/mol | Moderate MW allows for good dissolution in small-molecule solvents.[1] |

| H-Bond Donors | 2 (Phenolic -OH) | Creates strong crystal lattice energy; requires polar solvents to disrupt.[1] |

| H-Bond Acceptors | 3 (2 -OH, 1 -CHO) | Faciliates solubility in protic solvents (MeOH, EtOH).[1] |

| Intramolecular H-Bond | Yes (2-OH | The 2-hydroxy group forms a hydrogen bond with the carbonyl, reducing the effective polarity and increasing solubility in non-polar chlorinated solvents compared to non-formylated analogs.[1] |

| LogP (Predicted) | ~1.9 - 2.3 | Moderately lipophilic; suggests poor water solubility but high affinity for octanol-like solvents.[1] |

The "Ortho Effect" Nuance

The intramolecular hydrogen bond between the hydroxyl group at position 2 and the aldehyde oxygen significantly lowers the compound's polarity relative to its 3,4-dihydroxy isomer.[1][2] This makes 6-Bromo-2,3-dihydroxybenzaldehyde surprisingly soluble in moderately polar solvents like Dichloromethane (DCM) and Chloroform, a trait often overlooked in standard solubility models.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Estimated Solubility Performance

Note: Values are derived from structural analog behavior (e.g., 2,3-dihydroxybenzaldehyde, bromophenols) and standard thermodynamic principles.[1][2]

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Disrupts intermolecular H-bonding; high dipole moment stabilizes the polar aromatic ring.[1] | NMR analysis, Stock solutions |

| Polar Aprotic | DMF | High (>100 mg/mL) | Similar to DMSO; excellent for nucleophilic substitution reactions.[1][2] | Reaction Medium |

| Polar Protic | Methanol | High | Strong H-bond acceptance/donation matches the solute.[1][2] | Synthesis, extraction |

| Polar Protic | Ethanol | Moderate-High | Slightly less polar than MeOH; solubility increases significantly with heat ( | Recrystallization |

| Chlorinated | DCM | Moderate | Solubilizes due to the "Ortho Effect" (intramolecular H-bond).[1] | Extraction, Chromatography |

| Ethers | THF | Moderate | Good acceptor for phenolic protons.[2] | Grignard/Lithiation reactions |

| Non-Polar | Hexanes | Insoluble | Lacks polarity to overcome crystal lattice energy.[2] | Anti-solvent (Precipitation) |

| Aqueous | Water | Low (<1 mg/mL) | Hydrophobic Br and aromatic ring dominate; pH dependent (soluble in basic pH > 8).[1] | Impurity removal |

Visualizing Solvation Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection based on experimental goals (Synthesis, Purification, or Analysis).

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility in a specific solvent before scaling up.[1]

-

Preparation: Weigh 50 mg of 6-Bromo-2,3-dihydroxybenzaldehyde into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Ethanol).[1][2]

-

Equilibration: Cap the vial and vortex for 5 minutes. If the solid dissolves completely, add another 50 mg and repeat until a visible precipitate remains (saturation).[1][2]

-

Incubation: Agitate the saturated suspension at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of the filtrate to dryness and weigh the residue, or quantify via HPLC using a calibration curve.

Protocol B: Purification via Recrystallization (Ethanol/Water)

This is the gold standard for purifying brominated phenolic aldehydes.[1]

-

Dissolution: Place crude 6-Bromo-2,3-dihydroxybenzaldehyde in a round-bottom flask. Add absolute Ethanol (approx. 5-7 mL per gram of solute).[1]

-

Heating: Heat the mixture to reflux (approx. 78°C) with stirring. If the solid does not fully dissolve, add Ethanol dropwise until clear.[1][2]

-

Filtration (Optional): If insoluble particulates (dust/salts) are present, perform a hot filtration.[2]

-

Crystallization: Remove from heat. Add warm water (approx. 10-20% of the ethanol volume) dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.[1][2]

-

Cooling: Allow the flask to cool to room temperature slowly, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the crystals via vacuum filtration and wash with cold 20% Ethanol/Water. Dry in a vacuum oven at 40°C.

Thermodynamic & Stability Considerations

-

Temperature Sensitivity: Solubility in alcohols (MeOH, EtOH) is highly temperature-dependent.[1][2] This steep solubility curve (

) makes alcohols ideal for recrystallization.[1] -

pH Sensitivity: Due to the phenolic protons (pKa ~7-8), solubility in water increases drastically at pH > 8 (formation of phenolate anions).[1][2] However, avoid basic conditions for prolonged storage, as the aldehyde is susceptible to oxidation or aldol condensation in base.[1][2]

-

Oxidation: Solutions in DMSO or DMF can darken over time due to oxidation of the electron-rich catechol ring.[1][2] Always prepare fresh or store under inert gas (Argon/Nitrogen).

References

-

Sigma-Aldrich. Product Specification: 6-Bromo-2,3-dihydroxybenzaldehyde (CAS 83983-71-5).[1] Retrieved from [1]

-

PubChem. Compound Summary: 6-Bromo-2,3-dihydroxybenzaldehyde.[1][2] National Library of Medicine.[2] Retrieved from [1]

-

ChemicalBook. 2,4-Dihydroxybenzaldehyde Properties (Structural Analog). Retrieved from [1]

-

ResearchGate. Solubility of brominated phenolic aldehydes in organic solvents. (General Discussion & Data). Retrieved from

6-Bromo-2,3-dihydroxybenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dihydroxybenzaldehyde is a halogenated aromatic aldehyde of significant interest within medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom and two adjacent hydroxyl groups on a benzaldehyde scaffold, presents a versatile platform for the development of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, plausible synthetic strategies, and potential applications in drug discovery, drawing upon established chemical principles and data from closely related structural analogs. While specific experimental data for this compound is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge required to explore its potential.

Core Molecular Attributes

6-Bromo-2,3-dihydroxybenzaldehyde is a small molecule characterized by the presence of an aldehyde functional group, a catechol (1,2-dihydroxybenzene) moiety, and a bromine substituent. These features are pivotal in defining its chemical reactivity and potential biological activity.

| Property | Value | Source(s) |

| CAS Number | 83983-71-5 | |

| Molecular Formula | C₇H₅BrO₃ | |

| Molecular Weight | 217.02 g/mol | |

| Physical Form | Powder or crystals | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Strategic Synthesis Approaches

While specific, peer-reviewed synthetic procedures for 6-Bromo-2,3-dihydroxybenzaldehyde are not extensively documented, its synthesis can be logically approached through established methods for the functionalization of aromatic compounds. The primary challenge lies in achieving the desired regioselectivity of the bromination.

Plausible Synthetic Pathway: Electrophilic Bromination of 2,3-Dihydroxybenzaldehyde

A direct and logical approach involves the electrophilic bromination of the commercially available precursor, 2,3-dihydroxybenzaldehyde. The catechol moiety is highly activating towards electrophilic aromatic substitution, directing incoming electrophiles to the positions para and ortho to the hydroxyl groups.

Causality of Experimental Choices:

-

Starting Material: 2,3-dihydroxybenzaldehyde is the most direct precursor, containing the required dihydroxybenzaldehyde core.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often preferred over elemental bromine to minimize side reactions and over-bromination.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile can facilitate the reaction by dissolving the starting materials and stabilizing charged intermediates.

-

Temperature Control: Maintaining a low temperature (e.g., 0-10°C) during the addition of the brominating agent is crucial to control the reaction rate and enhance regioselectivity.

Experimental Protocol (Hypothetical):

-

Dissolve 2,3-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (1 equivalent) in the same solvent to the reaction mixture with continuous stirring.

-

Allow the reaction to proceed at a low temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 6-Bromo-2,3-dihydroxybenzaldehyde.

Caption: Plausible synthetic route to 6-Bromo-2,3-dihydroxybenzaldehyde.

Potential Applications in Drug Discovery and Development

The structural motifs present in 6-Bromo-2,3-dihydroxybenzaldehyde suggest its potential as a valuable building block in the synthesis of biologically active compounds. Substituted benzaldehydes are widely recognized as important intermediates in the pharmaceutical industry.[1] The combination of a catechol core and a bromine atom opens avenues for various therapeutic applications.

Insights from Structural Analogs

The biological activities of structurally related brominated dihydroxybenzaldehydes provide valuable insights into the potential therapeutic applications of the 6-bromo isomer. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde , isolated from the marine red alga Polysiphonia morrowii, has demonstrated a range of pharmacological effects:

-

Anti-inflammatory Properties: It has been shown to suppress inflammatory responses in various in vitro and in vivo models.[2][3] Specifically, it can inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways such as NF-κB.[2][3]

-

Antioxidant Activity: This analog exhibits significant antioxidant and free radical scavenging activities, which are beneficial in mitigating oxidative stress-related pathologies.[4]

-

Cardioprotective Effects: Studies have indicated its potential in protecting against myocardial ischemia and reperfusion injury.[4]

Given the structural similarities, it is plausible that 6-Bromo-2,3-dihydroxybenzaldehyde could exhibit comparable or unique biological activities. The catechol moiety is a well-known pharmacophore that can participate in redox cycling and metal chelation, while the bromine atom can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.

Role as a Synthetic Intermediate

6-Bromo-2,3-dihydroxybenzaldehyde can serve as a versatile starting material for the synthesis of more complex molecules, such as:

-

Schiff Bases: The aldehyde group can readily react with primary amines to form Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

-

Chalcones: Condensation with acetophenones can yield chalcones, a class of compounds with diverse pharmacological profiles.

-

Heterocyclic Compounds: The reactive functional groups can be utilized in cyclization reactions to construct various heterocyclic scaffolds, which are prevalent in many approved drugs.

Experimental Considerations and Self-Validating Protocols

When working with 6-Bromo-2,3-dihydroxybenzaldehyde, it is imperative to employ protocols that ensure the integrity of the compound and the reproducibility of the results.

Characterization Workflow

A robust characterization workflow is essential to confirm the identity and purity of synthesized or purchased 6-Bromo-2,3-dihydroxybenzaldehyde.

Caption: A self-validating workflow for compound characterization.

Step-by-Step Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should be used to confirm the presence and integration of the aromatic protons and the aldehyde proton, as well as the hydroxyl protons (which may be broad or exchangeable with D₂O).

-

¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the aldehyde.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule, confirming the molecular formula C₇H₅BrO₃. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis is crucial for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of formic acid) should be used.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the aldehyde, and C-Br vibrations.

-

Conclusion and Future Directions

6-Bromo-2,3-dihydroxybenzaldehyde represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for applications in medicinal chemistry and as a key intermediate in organic synthesis. While direct experimental data remains scarce, the known biological activities of its isomers provide a strong rationale for further investigation into its pharmacological properties. Future research should focus on developing and optimizing a reliable synthetic route, followed by a thorough evaluation of its biological activity profile, particularly in the areas of inflammation, oxidative stress, and cancer. Such studies will be instrumental in unlocking the full potential of this intriguing molecule.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

A Technical Guide to the Determination and Theoretical Prediction of Phenolic pKa Values for 6-Bromo-2,3-dihydroxybenzaldehyde

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For molecules with multiple ionizable centers, such as 6-Bromo-2,3-dihydroxybenzaldehyde, a comprehensive understanding of the specific pKa value for each functional group is paramount. This technical guide provides an in-depth exploration of the theoretical principles and practical methodologies for determining the pKa values of the two phenolic hydroxyl groups in 6-Bromo-2,3-dihydroxybenzaldehyde. We will delve into the electronic effects of the substituents that modulate the acidity of each hydroxyl group and present detailed protocols for both experimental determination via potentiometric and spectrophotometric titrations, and in silico prediction using computational chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to accurately characterize the ionization behavior of complex phenolic compounds.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule at physiological pH (typically around 7.4) is a key determinant of its pharmacokinetic and pharmacodynamic properties.[1] The Henderson-Hasselbalch equation quantitatively relates pH, pKa, and the ratio of the protonated and deprotonated forms of a molecule. For a phenolic compound (ArOH), this equilibrium is:

ArOH ⇌ ArO⁻ + H⁺

A lower pKa value signifies a stronger acid, meaning the compound will be more readily deprotonated at a given pH.[2] The degree of ionization affects a molecule's ability to cross biological membranes, bind to its target protein, and its overall solubility. Therefore, the precise determination of pKa values is an indispensable step in the rational design and optimization of drug candidates.[1]

6-Bromo-2,3-dihydroxybenzaldehyde presents an interesting case with two adjacent phenolic hydroxyl groups and two electron-withdrawing substituents (bromo and aldehyde groups) on the aromatic ring. These substituents will have distinct electronic influences on each hydroxyl group, resulting in two different pKa values.

Theoretical Considerations: Predicting the Acidity of the Phenolic Hydroxyl Groups

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring that stabilize the negative charge of the phenoxide ion will increase the acidity of the phenol (i.e., lower its pKa).[3] In 6-Bromo-2,3-dihydroxybenzaldehyde, we have two electron-withdrawing groups: a bromo group and an aldehyde group.

-

Inductive Effect (-I): Both the bromine atom and the aldehyde group are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density from the aromatic ring and stabilizing the phenoxide ion.[4]

-

Resonance Effect (-M): The aldehyde group can delocalize the negative charge of the phenoxide ion through resonance, especially when it is in the ortho or para position to the hydroxyl group. The bromo substituent has a weaker electron-donating resonance effect (+M) due to its lone pairs, which is generally outweighed by its strong inductive effect.[4]

Considering the positions of the substituents relative to the two hydroxyl groups in 6-Bromo-2,3-dihydroxybenzaldehyde:

-

Hydroxyl group at C2 (ortho to the aldehyde, meta to the bromo): This hydroxyl group will be significantly acidified by the strong -I and -M effects of the adjacent aldehyde group. The bromo group at the meta position will exert a -I effect.

-

Hydroxyl group at C3 (meta to the aldehyde, ortho to the bromo): This hydroxyl group will be influenced by the -I effect of the aldehyde group and the -I effect of the adjacent bromo group.

Based on these electronic effects, it is predicted that the hydroxyl group at the C2 position will be more acidic (have a lower pKa) than the hydroxyl group at the C3 position . The strong resonance-withdrawing effect of the ortho-aldehyde group is expected to be the dominant factor in stabilizing the corresponding phenoxide ion.

Experimental Determination of pKa Values

The pKa values of 6-Bromo-2,3-dihydroxybenzaldehyde can be determined experimentally using several well-established methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH with a calibrated pH electrode.[1][6]

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M NaOH.

-

Prepare a solution of 6-Bromo-2,3-dihydroxybenzaldehyde at a concentration of approximately 1-10 mM in a suitable solvent (e.g., a water-methanol or water-DMSO mixture to ensure solubility).[5] The ionic strength of the solution should be kept constant, for example, by adding 0.15 M KCl.[6]

-

Calibrate the pH meter using standard buffers of at least three different pH values (e.g., 4, 7, and 10).[6]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration.[6]

-

Add small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence points.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points.[7] For a diprotic acid, there will be two inflection points and two half-equivalence points.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points.[8]

-

Caption: Workflow for spectrophotometric pKa determination.

Computational pKa Prediction

Computational chemistry offers a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is challenging. [9]Density Functional Theory (DFT) is a commonly used method for this purpose.

The "direct approach" is a practical method that involves calculating the Gibbs free energy of the acid-base equilibrium in solution (ΔGsol). [9]

-

Geometry Optimization:

-

The structures of the protonated (ArOH) and deprotonated (ArO⁻) forms of 6-Bromo-2,3-dihydroxybenzaldehyde are built in silico.

-

The geometries of both species are optimized using a suitable DFT functional and basis set. A recommended combination for phenols is the CAM-B3LYP functional with the 6-311G+dp basis set. [9][10]

-

-

Solvation Energy Calculation:

-

The effect of the solvent (water) is crucial for accurate pKa prediction. A continuum solvation model, such as the Solvation Model based on Density (SMD), is applied to calculate the solvation free energies. [10] * For improved accuracy, it is highly recommended to include explicit water molecules hydrogen-bonded to the phenolic hydroxyl group and the phenoxide ion in the calculations. [9][11]Typically, two explicit water molecules are sufficient to achieve reliable results. [9]

-

-

pKa Calculation:

-

The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔGaq) using the following equation: pKa = ΔGaq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

-

Caption: Workflow for computational pKa prediction.

Predicted pKa Values and Data Summary

Given the strong electron-withdrawing nature of the aldehyde and bromo substituents, both pKa values for 6-Bromo-2,3-dihydroxybenzaldehyde are expected to be significantly lower than that of phenol.

| Hydroxyl Group Position | Key Substituent Effects | Predicted Relative Acidity | Estimated pKa Range |

| C2-OH | ortho-aldehyde (-I, -M), meta-bromo (-I) | More Acidic (pKa1) | 6.5 - 7.5 |

| C3-OH | meta-aldehyde (-I), ortho-bromo (-I) | Less Acidic (pKa2) | 8.0 - 9.0 |

Disclaimer: These are estimated values based on theoretical principles. Experimental verification is essential for precise determination.

Conclusion

Accurately determining the pKa values of the phenolic hydroxyl groups in 6-Bromo-2,3-dihydroxybenzaldehyde is crucial for understanding its chemical behavior and its potential as a drug candidate. This guide has outlined the theoretical basis for predicting the relative acidity of the two hydroxyl groups and has provided detailed, field-proven protocols for their experimental determination and computational prediction. By combining the insights from both experimental measurements and high-level computational modeling, researchers can achieve a comprehensive and reliable characterization of the ionization properties of this and other complex phenolic molecules, thereby facilitating more informed decisions in the drug discovery and development process.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Berg, D. J., & Linder, P. W. (2010). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 40(3), 164–192. [Link]

-

Nguyen, T. M., Nguyen, V. D., & Mai, V. B. (2021). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. VNU Journal of Science: Natural Sciences and Technology, 37(1). [Link]

-

Aktaş, A. H., Ertürk, E., & Arslan, Z. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society, 49(6), 565-570. [Link]

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433. [Link]

-

Yildiz, E., & Tirit, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-10. [Link]

-

Sembiring, S., & Manurung, M. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1542, 012015. [Link]

-

Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured? Retrieved from [Link]

-

University of Missouri–St. Louis. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

-

Romero, F. J., Cárdenas-Jirón, G. I., & Olea-Azar, C. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 296. [Link]

- Al-Obaidi, A. S. M., & Al-Dahmoshi, H. O. M. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators.

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Romero, F. J., Cárdenas-Jirón, G. I., & Olea-Azar, C. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 296. [Link]

-

Aktaş, A. H., Ertürk, E., & Arslan, Z. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Journal of the Korean Chemical Society, 49(6), 565-570. [Link]

-

Romero, F. J., Cárdenas-Jirón, G. I., & Olea-Azar, C. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 296. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 80(4-5), 1151-1157. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. benchchem.com [benchchem.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Synthetic Versatility of 6-Bromo-2,3-dihydroxybenzaldehyde

An In-Depth Guide to Condensation Reactions of 6-Bromo-2,3-dihydroxybenzaldehyde: Protocols and Mechanistic Insights

6-Bromo-2,3-dihydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique substitution pattern—featuring a reactive aldehyde group, an electron-withdrawing bromine atom, and a nucleophilic catechol moiety—renders it a versatile precursor for the synthesis of a wide array of complex molecules. These products, including chalcones, flavonoids, coumarins, and various nitrogen-containing heterocycles, are scaffolds of significant interest in drug discovery and materials science due to their diverse biological and photophysical properties.[1]

This guide provides detailed application notes and validated protocols for key condensation reactions involving 6-Bromo-2,3-dihydroxybenzaldehyde. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to leverage this reagent's full synthetic potential.

Section 1: Claisen-Schmidt Condensation for the Synthesis of Novel Chalcones

The Claisen-Schmidt condensation is a robust and fundamental carbon-carbon bond-forming reaction used to synthesize chalcones, which are the biosynthetic precursors to all flavonoids.[2][3] This crossed aldol condensation involves the reaction of an aromatic aldehyde (lacking α-hydrogens) with an enolizable ketone in the presence of a base or acid catalyst.[4] The resulting α,β-unsaturated ketone core is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities.[5]

Expertise & Rationale

In this protocol, 6-Bromo-2,3-dihydroxybenzaldehyde is reacted with a substituted acetophenone. The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion.[6] This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The dihydroxy substitution on the benzaldehyde ring activates it towards nucleophilic attack. The subsequent dehydration of the aldol adduct is typically spontaneous or easily induced, driven by the formation of a highly conjugated system extending across both aromatic rings and the enone linker.[7] Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst.[8]

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(6-bromo-2,3-dihydroxyphenyl)prop-2-en-1-one

Materials:

-

6-Bromo-2,3-dihydroxybenzaldehyde

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Ethanol (Rectified Spirit)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 50% aqueous solution

-

Hydrochloric Acid (HCl), 0.1-0.2 N

-

Deionized Water

-

Crushed Ice

Equipment:

-

250 mL round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle or water bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask equipped with a mechanical stirrer, dissolve 0.1 moles of the desired substituted acetophenone and 0.1 moles of 6-Bromo-2,3-dihydroxybenzaldehyde in 150 mL of ethanol.

-

Catalyst Addition: While stirring vigorously at room temperature (20-25 °C), add a 50% aqueous solution of KOH or NaOH dropwise. The reaction mixture will likely become turbid and change color. Maintain the temperature with a cool water bath if necessary.[9]

-

Reaction: Continue vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Neutralization & Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice. Carefully neutralize the mixture by adding 0.1-0.2 N HCl dropwise until the pH is approximately 7. The chalcone product will precipitate as a solid.[9][11]

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

-

Recrystallization: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.[11] Dry the final product in a vacuum oven.

Data Summary: Typical Claisen-Schmidt Reaction Conditions

| Reactant 2 (Acetophenone) | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 4'-Hydroxyacetophenone | KOH (50% aq.) | Ethanol | 20-25 | 4-6 | 70-85 |

| 4'-Methoxyacetophenone | NaOH (10% aq.) | Ethanol | 20-25 | 5-7 | 75-90 |

| Acetophenone | Ba(OH)₂ | Methanol | Reflux | 3-5 | 65-80 |

| 2'-Hydroxyacetophenone | KOH (50% aq.) | Ethanol | 20-25 | 4-6 | 70-85 |

Yields are estimated based on similar reactions reported in the literature and may vary.

Workflow for Claisen-Schmidt Condensation

Caption: Generalized workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Section 2: Knoevenagel Condensation for Cinnamic Acid Derivatives and Heterocycles

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[12] This reaction is exceptionally versatile, and the choice of the active methylene component dictates the final product. Using malonic acid often leads to cinnamic acid derivatives, while other reagents can pave the way to coumarins or other functionalized olefins.

Expertise & Rationale

Unlike the Claisen-Schmidt condensation, the Knoevenagel reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt.[12] This is crucial because a strong base would readily deprotonate the acidic phenolic hydroxyls on the 6-Bromo-2,3-dihydroxybenzaldehyde, potentially leading to side reactions. The catalyst's role is to deprotonate the active methylene compound, forming a carbanion that acts as the nucleophile.[13]

A particularly useful variant is the Doebner modification , which employs pyridine as both the catalyst and solvent when malonic acid is the active methylene partner. This modification often results in a concomitant decarboxylation following the condensation, providing a direct route to substituted cinnamic acids.[14][15]

Experimental Protocol: Doebner-Knoevenagel Synthesis of 3-(6-Bromo-2,3-dihydroxyphenyl)acrylic Acid

Materials:

-

6-Bromo-2,3-dihydroxybenzaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric Acid (concentrated)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Setup: In a round-bottom flask, combine 6-Bromo-2,3-dihydroxybenzaldehyde (10 mmol) and malonic acid (15 mmol).

-

Solvent and Catalyst: Add 20 mL of pyridine and a catalytic amount of piperidine (0.1 mL).

-

Reaction: Heat the mixture to reflux (approx. 115°C) with stirring for 3-4 hours. The evolution of CO₂ gas should be observed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated HCl (20 mL).

-

Precipitation and Isolation: Stir the acidic mixture until a precipitate forms. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure acrylic acid derivative.

Data Summary: Knoevenagel Condensation Parameters

| Active Methylene Cmpd. | Catalyst/Solvent | Temperature (°C) | Key Feature | Product Type |

| Malonic Acid | Pyridine / Piperidine | Reflux | Doebner modification, decarboxylation | Cinnamic Acid Derivative |

| Diethyl Malonate | Piperidine / Ethanol | Reflux | Stable ester product | Diethyl Alkylidene Malonate |

| Ethyl Cyanoacetate | Proline / Ethanol | 50-60 | Green organocatalysis | α-Cyanoacrylate |

| Malononitrile | Basic Alumina / Solvent-free | 80 | Heterogeneous, green chemistry | Dicyanovinyl Derivative |

Mechanism of Knoevenagel Condensation

Caption: Key steps in the amine-catalyzed Knoevenagel condensation mechanism.

Section 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a powerful tool for constructing nitrogen-containing heterocyclic systems, specifically tetrahydroisoquinolines and tetrahydro-β-carbolines.[16] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[17][18] This reaction is biomimetic, mirroring the enzymatic synthesis of many alkaloids, and is thus of high importance in drug development.[19]

Expertise & Rationale

This reaction proceeds via two main stages. First, the aldehyde and the amine (e.g., tryptamine) condense to form a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[16] The subsequent and rate-determining step is an intramolecular electrophilic aromatic substitution, where the electron-rich indole ring of tryptamine attacks the iminium ion to close the ring.[20] The choice of acid is critical; traditional methods use strong protic acids like HCl, but Lewis acids (e.g., BF₃·OEt₂) or milder conditions can also be effective, especially given the sensitive dihydroxy functionality on the aldehyde.[20]

Experimental Protocol: Synthesis of a Substituted Tetrahydro-β-carboline

Materials:

-

6-Bromo-2,3-dihydroxybenzaldehyde

-

Tryptamine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA) or Boron Trifluoride Etherate (BF₃·OEt₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and drying

Procedure:

-

Initial Setup: To a dry Schlenk flask under an inert atmosphere (N₂), add 6-Bromo-2,3-dihydroxybenzaldehyde (5 mmol) and tryptamine (5 mmol).

-

Solvent: Add 50 mL of anhydrous dichloromethane. Stir the mixture until all solids are dissolved.

-

Catalyst Addition: Cool the solution in an ice bath. Slowly add the acid catalyst (e.g., TFA, 10 mmol, or BF₃·OEt₂, 5 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.

Data Summary: Pictet-Spengler Reaction Conditions

| β-Arylethylamine | Catalyst | Solvent | Temperature (°C) | Time (h) |

| Tryptamine | TFA | DCM | 0 to RT | 12-24 |

| Phenethylamine | HCl (conc.) | Protic Solvent | Heat | 4-8 |

| Dopamine | H₂SO₄ | Water | RT | 6-12 |

| Tryptamine | BF₃·OEt₂ | Aprotic (DCM) | 0 to RT | 12-24 |

Mechanism of the Pictet-Spengler Reaction

Caption: The acid-catalyzed mechanism for Pictet-Spengler cyclization.

References

-

ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... Available at: [Link]

-

ResearchGate. Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoacetate, and urea under solvent free conditions. Available at: [Link]

-

Wikipedia. Pictet–Spengler reaction. Available at: [Link]

-

Pandey, R., et al. (2022). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity. Available at: [Link]

-

MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

-

ResearchGate. Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). Available at: [Link]

-

Peyrot, C., et al. (2022). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC. Available at: [Link]

-

University of Missouri-St. Louis. Claisen-Schmidt Condensation. Available at: [Link]

-

Wikipedia. Doebner–Miller reaction. Available at: [Link]

-

Salgan, T. N., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

Grokipedia. Pictet–Spengler reaction. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Available at: [Link]

-

MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]

-

PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available at: [Link]

-

FAQ. What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE? Available at: [Link]

-

SciSpace. (2021). Green synthesis of chalcones derivatives. Available at: [Link]

-

Cambridge University Press. Claisen-Schmidt Condensation. Available at: [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]

-

ACS Publications. Superacid-Catalyzed Condensation of Benzaldehyde with Benzene... Available at: [Link]

-

SynArchive. Doebner-Miller Reaction. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. Available at: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Cambridge University Press. Doebner Reaction. Available at: [Link]

-

Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]

-

ResearchGate. The mechanism of the Pictet–Spengler reaction. Available at: [Link]

-

Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]

-

MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Available at: [Link]

-

Wikipedia. Claisen–Schmidt condensation. Available at: [Link]

-

Tzvetkova, P., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC. Available at: [Link]

-

Slideshare. Doebner-Miller reaction and applications. Available at: [Link]

-

ResearchGate. What is the complete procedure for Doebner-von miller reaction? Available at: [Link]

-

Al-Majedy, Y. K. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

-

SciSpace. Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Available at: [Link]

-

WebAssign. Experiment 6 - Aldol Condensation. Available at: [Link]

-

Taylor & Francis. Heterocyclic compounds – Knowledge and References. Available at: [Link]

-

Frontiers. Six-Membered Heterocycles: Their Synthesis and Bio Applications. Available at: [Link]

-

Journal of Kufa for Chemical Sciences. (2024). Synthesis, Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. Available at: [Link]

-

ResearchGate. Effect of solvent on the Aldol condensation of benzaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]

-

Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. Available at: [Link]

-

JETIR Research Journal. (2024). a review on stereoselectivity in aldol condensation reaction. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. saudijournals.com [saudijournals.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. praxilabs.com [praxilabs.com]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Knoevenagel Condensation [organic-chemistry.org]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. name-reaction.com [name-reaction.com]

- 19. researchgate.net [researchgate.net]

- 20. jk-sci.com [jk-sci.com]

Solvent selection for reactions involving 6-Bromo-2,3-dihydroxybenzaldehyde

Application Note: Strategic Solvent Selection for Transformations of 6-Bromo-2,3-dihydroxybenzaldehyde

Introduction: The "Triad" Challenge

6-Bromo-2,3-dihydroxybenzaldehyde (CAS: 83983-71-5) represents a unique "functional triad" in organic synthesis:

-

Catechol Moiety (2,3-OH): High acidity and susceptibility to oxidation; capable of strong metal chelation.

-

Aldehyde (C1-CHO): An electrophilic handle for condensation reactions (Schiff bases).

-

Aryl Bromide (C6-Br): A site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

Selecting the correct solvent is not merely about dissolution; it is about controlling chemoselectivity . The proximity of the 6-bromo group to the aldehyde and the intramolecular hydrogen bonding between the 2-hydroxyl and the carbonyl oxygen create a steric and electronic environment that demands precise solvent tuning.

This guide provides field-validated protocols for the three most critical transformation classes: Condensation , Alkylation , and Cross-Coupling .

Solubility Profile & Solvent Compatibility Matrix

The solubility of 6-Bromo-2,3-dihydroxybenzaldehyde is governed by its ability to donate two hydrogen bonds and accept multiple hydrogen bonds.

Table 1: Solvent Compatibility and Application Suitability

| Solvent Class | Specific Solvent | Solubility @ 25°C | Primary Application | Mechanistic Insight |

| Polar Protic | Methanol (MeOH) | High (>50 mg/mL) | Schiff Base Formation | Disrupts intramolecular H-bonds; stabilizes ionic intermediates. |

| Ethanol (EtOH) | High (>40 mg/mL) | Crystallization / Ligand Synthesis | Ideal for reflux; product often precipitates upon cooling (self-purifying). | |

| Water | Low (<1 mg/mL) | Biphasic Couplings | Soluble only at pH > 8 (as phenolate). Used as a co-solvent for inorganic bases. | |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Biological Assays / Difficult Couplings | Universal solubilizer; difficult to remove (high BP). |

| DMF | Very High (>100 mg/mL) | O-Alkylation (SN2) | Enhances nucleophilicity of phenolates by solvating cations (K+, Na+). | |

| Acetone | Moderate | Mild Protection | Good for kinetic control; easy removal. | |

| Non-Polar | Dichloromethane | Low | Work-up / Extraction | Poor solubilizer for the raw material due to polarity; good for protected derivatives. |

| Toluene | Very Low | High-Temp Coupling | Requires phase transfer catalysts or protection of OH groups. |

Protocol 1: Schiff Base Ligand Synthesis (Condensation)

Objective: Synthesis of imine ligands for transition metal coordination (Cu, Zn, Ni). Challenge: The 2-OH group forms a strong intramolecular hydrogen bond with the aldehyde, reducing electrophilicity. Solution: Use Ethanol (EtOH) . It acts as both solvent and catalyst support.

Methodology

-

Dissolution: Dissolve 1.0 eq of 6-Bromo-2,3-dihydroxybenzaldehyde in absolute EtOH (10 mL/mmol).

-

Note: If the solution is cloudy, mild heating to 40°C will clarify it.

-

-

Amine Addition: Add 1.0–1.1 eq of the primary amine (e.g., ethylenediamine, aniline derivatives) dropwise.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid or H₂SO₄.

-

Reasoning: Protonation of the carbonyl oxygen activates it against the nucleophilic attack of the amine, overcoming the deactivating intramolecular H-bond.

-

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Isolation: Cool strictly to 0°C. The Schiff base typically precipitates as a colored solid (yellow/orange).

-

Purification: Filter and wash with cold EtOH.

Self-Validating Check:

-

Success: Appearance of a vibrant color change (conjugation extension) and precipitation.

-

Failure (Oil formation): Indicates incomplete reaction or wet solvent. Recrystallize from EtOH/Hexane.

Protocol 2: Regioselective O-Alkylation

Objective: Protection of hydroxyl groups or synthesis of ether derivatives. Challenge: The 2-OH and 3-OH have different acidities. The 2-OH is less acidic due to H-bonding. Solution: Use DMF (Dimethylformamide) for complete alkylation or Acetone for controlled mono-alkylation.

Methodology (Complete Alkylation)

-

Setup: Charge reaction vessel with 6-Bromo-2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 3.0 eq). Stir at RT for 30 mins.

-

Observation: The solution will turn dark (phenolate formation).

-

-

Electrophile: Add Alkyl Halide (e.g., MeI, BnBr) (2.5 eq).

-

Reaction: Stir at 60°C for 12 hours.

-

Work-up (Critical for DMF): Pour the reaction mixture into Ice Water (10x volume). The product will precipitate.

-

Why: DMF is miscible with water; the organic product is not. Avoids rotovap of high-boiling DMF.

-

Protocol 3: Suzuki-Miyaura Cross-Coupling[1]

Objective: C-C bond formation at the C6 position. Challenge: Free phenols can poison Pd catalysts; steric hindrance at C6 (ortho to aldehyde). Solution: 1,4-Dioxane/Water (4:1) biphasic system.

Methodology

-

Solvent System: Degas a mixture of 1,4-Dioxane and Water (4:1 ratio) with Nitrogen for 15 minutes.

-

Why: Water dissolves the inorganic base (Na₂CO₃); Dioxane dissolves the aryl bromide and boronic acid.

-

-

Reagents: Add 6-Bromo-2,3-dihydroxybenzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), and Na₂CO₃ (2.0 eq).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Tip: If the substrate is unprotected, increase catalyst loading to 7-8 mol% to account for some metal coordination by the catechol.

-

-

Reaction: Heat to 90°C under Nitrogen for 12–18 hours.

-

Purification: Acidify carefully to pH 4 (to protonate the phenols) before extracting with Ethyl Acetate.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logic for solvent selection and the experimental workflow for the most common application (Schiff Base).

Figure 1: Solvent Selection Decision Tree based on reaction type.

Figure 2: Step-by-step workflow for Schiff Base synthesis.

References

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Available at: [Link][1]

-

ResearchGate. Synthesis and characterization of Schiff base ligands derived from dihydroxybenzaldehyde. (Contextual derivation for protocol adaptation). Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydroxybenzaldehyde

Topic: Improving Reaction Yield & Regioselectivity Target Molecule: 6-Bromo-2,3-dihydroxybenzaldehyde (CAS: 105574-06-9) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Regioselectivity Trap

The primary cause of low yield in the synthesis of 6-bromo-2,3-dihydroxybenzaldehyde is not typically conversion efficiency, but regiochemical failure .

Standard electrophilic bromination of 2,3-dihydroxybenzaldehyde (or its o-vanillin analogs) is electronically driven to the 5-position (para to the C2-hydroxyl/alkoxy group) due to the combined directing effects of the oxygen substituents and the deactivating nature of the aldehyde. Researchers attempting direct bromination often isolate the 5-bromo isomer or an inseparable mixture, leading to "low yields" of the desired 6-bromo target.

To achieve high yields of the 6-bromo isomer , you must invert the standard reactivity patterns using Directed Ortho Metalation (DoM) or specific blocking strategies.

Module 1: Synthetic Strategy & Troubleshooting

Route A: The "High-Fidelity" Pathway (Recommended)

Strategy: Directed Ortho Metalation (DoM) of the protected acetal.

This route guarantees the 6-position regiochemistry by utilizing the coordination of a lithiated base to the acetal oxygen, directing the bromination to the ortho position (C6).

Protocol Workflow:

-

Protection: 2,3-Dimethoxybenzaldehyde

Acetal (using ethylene glycol). -

Lithiation: Acetal + n-BuLi (Directs to C6).

-

Quench: Electrophilic Bromine source (CBr

or Br -

Deprotection: Acid hydrolysis.

-

Demethylation: BBr

mediated cleavage.

Route B: The "Classic" Pathway (High Risk)

Strategy: Electrophilic Bromination of 2,3-Dimethoxybenzaldehyde.

Warning: This route is highly sensitive to conditions. In acetic acid, the major product is often the 5-bromo isomer. Some literature suggests the use of FeBr

Interactive Troubleshooting Guide (FAQs)

Q1: My NMR shows a major doublet at ~7.1 ppm and ~7.4 ppm (J = 8.7 Hz). Is this my product?

Diagnosis: No. You have likely synthesized the 5-bromo isomer .

-

The Science: The coupling constant (

) of 8.7 Hz indicates ortho-coupling between protons at C4 and C5 (in the 6-bromo product) or C5 and C6? No.-

5-Bromo Isomer: Protons are at C4 and C6. They are meta to each other (

Hz). -

6-Bromo Isomer: Protons are at C4 and C5. They are ortho to each other (

Hz).

-

-

Correction: If you see a large coupling constant (

Hz), you actually do have the 6-bromo isomer (protons at 4,5 are adjacent). If you see two doublets with small coupling ( -

Verification: Check the shift of the aldehyde proton. In the 6-bromo isomer, the aldehyde is flanked by a bromo group and an alkoxy group, often shifting the -CHO proton slightly upfield compared to the 5-bromo isomer due to steric twisting out of planarity.

Q2: The demethylation step with BBr

yields a black tar. How do I improve recovery?

Diagnosis: Oxidative degradation of the catechol (dihydroxy) product.

-

The Science: 2,3-Dihydroxybenzaldehydes are electron-rich catechols prone to oxidation into quinones under basic or aerobic conditions.

-

Solution:

-

Strict Anaerobic Workup: Perform the BBr

quench under N -

Acidic Quench: Quench into ice-cold dilute HCl, not NaOH. Catechols are stable in acid but polymerize rapidly in base.

-

Reducing Agent: Add Sodium Bisulfite (NaHSO

) or Sodium Dithionite to the aqueous quench to prevent quinone formation.

-

Q3: Can I brominate 2,3-dihydroxybenzaldehyde directly to save steps?

Diagnosis: Not for the 6-bromo isomer.

-

The Science: The C2-OH and C3-OH are strong activators. The C1-CHO is a meta-director (directing to C3 and C5). The C5 position is activated by the C2-OH (para) and directed by the CHO (meta). The C6 position is sterically crowded by the CHO and less activated.

-

Outcome: You will get predominantly 5-bromo-2,3-dihydroxybenzaldehyde .

Visualizing the Pathway

The following diagram illustrates the divergence between the Thermodynamic (Electrophilic) and Kinetic/Directed (DoM) pathways.

Caption: Divergent synthesis pathways. Route A (top) yields the incorrect isomer.[1] Route B (bottom) utilizes the acetal directing group to enforce 6-position regioselectivity.

Optimized Experimental Protocols

Protocol 1: Directed Ortho Metalation (High Yield Route)

Use this for >95% isomeric purity.

| Reagent | Equivalents | Role | Critical Parameter |

| 2,3-Dimethoxybenzaldehyde Acetal | 1.0 | Substrate | Must be dry (azeotrope with toluene). |

| n-Butyllithium (2.5M) | 1.1 - 1.2 | Lithiating Agent | Add at -78°C . Temp must not exceed -40°C. |

| TMEDA (Optional) | 1.1 | Ligand | Enhances lithiation rate/selectivity. |

| CBr | 1.2 | Electrophile | Dissolve in THF; add slowly to maintain temp. |

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask under Argon. Dissolve acetal in anhydrous THF.

-

Lithiation: Cool to -78°C. Add n-BuLi dropwise over 20 mins.

-

Incubation: Stir at -78°C for 1 hour. (The lithium coordinates to the acetal oxygens and the C2-methoxy, activating the C6 proton).

-

Quench: Add solution of CBr

in THF dropwise. -

Workup: Warm to RT, quench with saturated NH

Cl. Extract with EtOAc.

Protocol 2: Demethylation (BBr

Method)

Critical for preventing "tar" formation.

-

Dissolve 6-bromo-2,3-dimethoxybenzaldehyde in anhydrous CH

Cl -

Cool to -78°C (Essential to prevent polymerization).

-

Add BBr

(1M in DCM) (3.0 - 4.0 equivalents) dropwise. -

Allow to warm to 0°C (or RT) slowly overnight.

-

Quench Protocol: Pour reaction mixture slowly into ice water containing 5% NaHSO

. -

Extract with EtOAc. Wash organic layer with brine.[2] Dry over Na

SO

References

- Regioselectivity in Bromination: Rubenstein, L. (1925). The Bromination of 2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions, 127, 1998-2004.

-